molecular formula C8H11NO3 B1679862 Norepinephrine CAS No. 51-41-2

Norepinephrine

Cat. No.: B1679862
CAS No.: 51-41-2
M. Wt: 169.18 g/mol
InChI Key: SFLSHLFXELFNJZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Mode of Action

Norepinephrine interacts with its targets by binding to α- and β-adrenergic receptors . In the blood vessels, it triggers vasoconstriction (narrowing of blood vessels) by acting on alpha-adrenergic receptors, which increases blood pressure . It also acts as an inotropic stimulator of the heart and dilator of coronary arteries due to its activity at the beta-adrenergic receptors .

Biochemical Pathways

This compound is synthesized from the amino acid tyrosine through a series of enzymatic steps in the adrenal medulla and postganglionic neurons of the sympathetic nervous system . The conversion of tyrosine to DOPA, then to dopamine, and finally to this compound involves enzymes such as DOPA decarboxylase and dopamine β-hydroxylase . Once released, this compound’s activity is terminated through inactivation by the enzymes catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO) , reuptake into nerve endings, or diffusion from binding sites .

Pharmacokinetics

This compound is typically administered intravenously, preferably via a central venous line . It has a small volume of distribution and is metabolized by MAO and COMT . It has a short half-life and is eliminated unchanged in the urine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its release is lowest during sleep, rises during wakefulness, and reaches much higher levels during situations of stress or danger . Furthermore, certain drugs can affect the action of this compound. For example, tricyclic antidepressants, beta blockers, and antipsychotics can antagonize the effects of this compound .

Biochemical Analysis

Biochemical Properties

Norepinephrine interacts with various enzymes, proteins, and other biomolecules. It is synthesized indirectly from the essential amino acid phenylalanine or the non-essential amino acid tyrosine . The direct precursor of this compound is dopamine, which is synthesized from L-DOPA . This compound exerts its effects by binding to α- and β-adrenergic receptors in different tissues . It triggers vasoconstriction (narrowing of blood vessels), which increases blood pressure .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In the brain, this compound increases arousal and alertness, promotes vigilance, enhances formation and retrieval of memory, and focuses attention . It also increases restlessness and anxiety . In the rest of the body, this compound influences cell function by increasing heart rate and blood pressure, triggering the release of glucose from energy stores, increasing blood flow to skeletal muscle, reducing blood flow to the gastrointestinal system, and inhibiting voiding of the bladder and gastrointestinal motility .

Molecular Mechanism

This compound functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors. It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors . This compound is synthesized from tyrosine as a precursor, and packed into synaptic vesicles. It performs its action by being released into the synaptic cleft, where it acts on adrenergic receptors, followed by the signal termination, either by degradation of this compound, or by uptake by surrounding cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, this compound can influence neuronal activity at a local scale within the cortex . Also, this compound release is lowest during sleep, rises during wakefulness, and reaches much higher levels during situations of stress or danger .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in dogs anesthetized with isoflurane, this compound increased mean arterial pressure by increasing the cardiac output . At higher dosages, heart rate also contributed to an increase in cardiac output .

Metabolic Pathways

This compound is involved in several metabolic pathways. The metabolic pathway for this compound is: Phenylalanine → Tyrosine → L-DOPA → Dopamine → this compound . This compound activity is efficiently terminated through inactivation by the enzymes catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO), by reuptake into nerve endings, or by diffusion from binding sites .

Transport and Distribution

This compound is transported and distributed within cells and tissues by the this compound transporter (NET), a protein that is responsible for the sodium-chloride (Na+/Cl−)-dependent reuptake of extracellular this compound . NET is a monoamine transporter and is responsible for the reuptake of this compound, which is essential in regulating concentrations in the synaptic cleft .

Subcellular Localization

This compound is localized in various subcellular compartments. Studies have shown that this compound activates β1-adrenergic receptors localized to the inner nuclear membrane in cortical astrocytes . Moreover, the this compound transporter (NET) is localized in presynaptic membranes in a manner that can take advantage of regulatory processes targeting lipid raft subdomains .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norepinephrine can be synthesized from the amino acid tyrosine. The process involves several steps:

Industrial Production Methods: In industrial settings, this compound is often produced through chemical synthesis involving the above steps, with careful control of reaction conditions to ensure high purity and yield. The process typically involves the use of catalysts and specific reaction environments to optimize the production .

Chemical Reactions Analysis

Types of Reactions: Norepinephrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Norepinephrine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study catecholamine chemistry and reactions.

    Biology: Investigated for its role in neurotransmission and neuromodulation.

    Medicine: Utilized in the treatment of hypotension and cardiac arrest. It is also studied for its role in psychiatric disorders such as depression and anxiety.

    Industry: Employed in the synthesis of pharmaceuticals and as a biochemical reagent .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its dual role as a neurotransmitter and hormone, with significant effects on both the central nervous system and peripheral tissues. Its ability to modulate both α and β adrenergic receptors allows it to have diverse physiological effects, making it a critical component of the body’s stress response .

Properties

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLSHLFXELFNJZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65277-62-5, 51-40-1 (l-tartrate (1:1))
Record name Poly(norepinephrine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65277-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norepinephrine [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5023378
Record name Norepinephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Norepinephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water, ethanol, diethyl ether; very soluble in alkali, dilute hydrochloric acid, 849 mg/mL
Record name Norepinephrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Norepinephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Norepinephrine functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors. It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of it's activity at the beta-adrenergic receptors., The pharmacological actions of norepinephrine and epinephrine have been extensively compared in vivo and in vitro. Both drugs are direct agonists on effector cells, and their actions differ mainly in the ratio of their effectiveness in stimulating alpha and beta2-receptors. They are approximately equipotent in stimulating beta1-receptors. Norepinephrine is a potent alpha agonist and has relatively little action on beta-2 receptors; however, it is somewhat less potent than epinephrine on the alpha receptors of most organs., During cold exposures there is an immediate release of catecholamines (e.g., norepinephrine, dopamine), which activate the sympathetic nervous system to reduce heat loss via peripheral vasoconstriction and shift substrate utilization toward fatty acid metabolism for heat production.
Record name Norepinephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00368
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Norepinephrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Adrenaline, N-benzyl-1-phenylmethanamine, 2-chloro-1-(3,4-dihydroxyphenyl)ethanone, 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone, For more Impurities (Complete) data for Norepinephrine (7 total), please visit the HSDB record page.
Record name Norepinephrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless microcrystals

CAS No.

51-41-2
Record name Noradrenaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norepinephrine [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norepinephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00368
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name norepinephrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norepinephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norepinephrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NOREPINEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4W3ENH1CV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Norepinephrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Norepinephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217 °C (decomposes), 145.2 - 146.4 °C
Record name Norepinephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00368
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Norepinephrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Norepinephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norepinephrine
Reactant of Route 2
Reactant of Route 2
Norepinephrine
Reactant of Route 3
Norepinephrine
Reactant of Route 4
Norepinephrine
Reactant of Route 5
Norepinephrine
Reactant of Route 6
Norepinephrine
Customer
Q & A

Q1: How does norepinephrine interact with its target receptors?

A: this compound primarily interacts with adrenergic receptors, which are classified as α- and β-adrenergic receptors. These receptors are located on various cells and tissues throughout the body, including blood vessels, heart, lungs, and brain. [, , , , , , ]

Q2: What are the downstream effects of this compound binding to α-adrenergic receptors?

A: Activation of α-adrenergic receptors by this compound generally leads to vasoconstriction, which is the narrowing of blood vessels. This effect is primarily mediated by the α1-adrenergic receptor subtype. [, , , ]

Q3: How does this compound affect the heart?

A: this compound binding to β1-adrenergic receptors on the heart increases heart rate (chronotropic effect) and the force of contraction (inotropic effect). [, , , , , ]

Q4: Does this compound interact with other signaling pathways in the body?

A: Yes, research suggests that this compound can interact with other signaling pathways, such as those involving adenosine and nitric oxide. [, , , ] For instance, in the rat mesentery, this compound-induced vasoconstriction is modulated by Tissue Nonspecific Alkaline Phosphatase (TNAP). [] Additionally, bradykinin can inhibit the release of this compound from sympathetic nerves partly by stimulating the production of nitric oxide. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C8H11NO3, and its molecular weight is 169.18 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A: While specific spectroscopic data wasn't detailed in the provided research, various analytical methods are used to characterize and quantify this compound, including radioenzymatic assays and high-performance liquid chromatography. [, , ]

Q7: Does this compound exhibit any catalytic properties?

A: this compound itself is not known to possess catalytic properties. Its biological actions stem from its role as a neurotransmitter and hormone, binding to and activating specific receptors. []

Q8: Have computational methods been used to study this compound?

A: While the provided research doesn't detail specific computational studies, QSAR (Quantitative Structure-Activity Relationship) models can be developed to understand the relationship between the structure of this compound analogs and their biological activity. []

Q9: How do structural modifications of this compound affect its activity?

A: Modifications to the this compound structure can significantly impact its receptor binding affinity, selectivity, and downstream effects. For example, substituting the hydroxyl group on the beta carbon can alter its activity at different adrenergic receptor subtypes. [, , ]

Q10: What are some formulation strategies to improve this compound stability?

A: Common strategies involve controlling pH, adding antioxidants, and using protective packaging. While specific formulations weren't discussed in the research, they are crucial for ensuring the drug's efficacy and safety. []

Q11: What SHE regulations apply to this compound handling and use?

A: this compound, as a potent pharmaceutical, falls under regulations concerning handling, storage, disposal, and occupational exposure limits. Specific regulations vary by country and region. []

Q12: How is this compound metabolized in the body?

A: this compound is primarily metabolized by the enzymes catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). These enzymes break down this compound into inactive metabolites that are then excreted in the urine. [, , ]

Q13: What is the half-life of this compound in the circulation?

A: this compound has a relatively short half-life of approximately 2 minutes in the circulation. []

Q14: What in vivo models are used to study this compound's effects?

A: Animal models, such as dogs and rats, are commonly used to study the cardiovascular effects of this compound. For instance, dogs have been used to investigate the impact of this compound on cardiac contractility and blood pressure. [, , , , ]

Q15: Are there known mechanisms of resistance to this compound?

A: Resistance to this compound can develop due to various factors, such as downregulation of adrenergic receptors, impaired receptor signaling, or altered drug metabolism. []

Q16: What are some potential adverse effects associated with this compound?

A: While not the focus of this Q&A, it's important to note that this compound, like any drug, can have adverse effects. These can include but are not limited to hypertension, tachycardia, and tissue necrosis with extravasation. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.